guanidine, N,N,N',N'-tetramethyl-N''-phenyl-
Description
Guanidine, N,N,N',N'-tetramethyl-N''-phenyl- (CAS 69709-01-9), is a trisubstituted guanidine derivative featuring four methyl groups at the N,N',N'',N''' positions and a phenyl group at the N'' position. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.28 g/mol. The compound is synthesized via alkylation or arylation reactions, such as the reaction of N,N,N',N'-tetramethylguanidine with phenyl halides under basic conditions . Key structural characteristics include:
- A planar CN₃ core with bond lengths indicative of partial double-bond character (C–N: ~1.29–1.41 Å) .
- Enhanced lipophilicity due to the phenyl group, which reduces basicity compared to unsubstituted guanidines .
- Applications in catalysis (e.g., as a base in organic synthesis) and antimicrobial coatings .
Properties
IUPAC Name |
1,1,3,3-tetramethyl-2-phenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13(2)11(14(3)4)12-10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAONWQEUDYKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335462 | |
| Record name | guanidine, N,N,N',N'-tetramethyl-N''-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-43-6 | |
| Record name | guanidine, N,N,N',N'-tetramethyl-N''-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N,N,N’,N’-tetramethyl-N’‘-phenyl-, can be achieved through several methods. One common approach involves the reaction of N,N,N’,N’-tetramethylguanidine with phenyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high efficiency. Another method involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines, providing a straightforward and efficient access to diverse guanidines .
Industrial Production Methods
In industrial settings, the production of guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, often involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, resulting in the formation of the desired guanidine derivative .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
Guanidine, N,N,N',N'-tetramethyl-N''-phenyl- has several notable applications in scientific research:
Organic Synthesis
- Role as a Strong Base: This compound serves as a strong base and nucleophile in various organic reactions, facilitating transformations such as:
- Oxidation: Produces urea derivatives when oxidized.
- Reduction: Can be reduced to form amines.
- Substitution Reactions: Engages in nucleophilic substitution reactions with various electrophiles.
Biological Studies
- Enzyme Mechanisms: It is utilized in studying enzyme mechanisms due to its ability to interact with biological macromolecules, affecting protein folding and enzyme activity.
- Protein Interaction Studies: The compound's strong basicity allows it to modify the structure of proteins, making it valuable in biochemistry research.
Industrial Applications
- Polymer Production: Used in the synthesis of polymers and resins.
- Catalyst in Chemical Manufacturing: Acts as a catalyst in the production of various industrial chemicals, including polyurethane foams and polysulfured rubber.
Case Study 1: Enzyme Mechanism Investigation
In a study investigating the mechanism of a specific enzyme, guanidine, N,N,N',N'-tetramethyl-N''-phenyl- was shown to alter enzyme activity significantly. The compound's interaction with the enzyme's active site provided insights into substrate binding and catalysis.
Case Study 2: Polymer Synthesis
A research project demonstrated the effectiveness of guanidine, N,N,N',N'-tetramethyl-N''-phenyl- as a catalyst in synthesizing polyurethane foams. The results indicated improved yield and reaction rates compared to traditional catalysts.
Mechanism of Action
The mechanism of action of guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, involves its strong basicity and nucleophilicity. It can donate electron pairs to electrophilic centers, facilitating various chemical reactions. In biological systems, it interacts with enzymes and proteins, altering their structure and function. The molecular targets and pathways involved include enzyme active sites and protein folding pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Lipophilicity
Lipophilicity (logP) and basicity are critical determinants of biological activity. The table below compares key analogues:
Key Findings :
- Cyclohexyl substituents (logP = 4.85) enhance cytotoxicity in cancer cells due to increased membrane permeability .
- Phenyl groups reduce basicity (pKa ~11–12) compared to alkyl-substituted guanidines (pKa ~13–14), favoring antimicrobial activity .
- Fluorinated aryl groups (e.g., trifluoromethylphenyl) improve metabolic stability and target affinity in radioligands .
Antimicrobial Activity
- N,N,N',N'-Tetramethyl-N''-phenyl- exhibits moderate activity against E. coli and S. aureus (MIC = 32–64 µg/mL), attributed to lipophilicity-driven membrane disruption .
- DOTMG (a guanidinium ionic liquid) shows superior activity (MIC = 8–16 µg/mL) when integrated into PMMA films, leveraging sustained release .
- Naphthyl/fluorophenyl derivatives (e.g., N,N-di-naphthalen-1-yl-guanidine) demonstrate analgesic and antifungal properties (MIC = 16–32 µg/mL) .
Anticancer Activity
Biological Activity
Guanidine, N,N,N',N'-tetramethyl-N''-phenyl- (commonly referred to as tetramethylguanidine or TMG), is a compound that has garnered attention in various fields due to its unique biological activities and applications. This article explores the biological activity of TMG, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : CHN
- Molecular Weight : 115.18 g/mol
- CAS Number : 80-70-6
- IUPAC Name : N,N,N',N'-Tetramethylguanidine
TMG is characterized by its high basicity and stability, making it a valuable compound in both industrial and research settings.
Biological Activity Overview
TMG exhibits a range of biological activities, particularly in the realms of catalysis and antimicrobial properties. Its role as an organocatalyst has been highlighted in several studies, showcasing its effectiveness in facilitating various chemical reactions.
1. Catalytic Activity
TMG has been employed as a catalyst in the synthesis of heterocyclic compounds. For instance, a study demonstrated that TMG-functionalized melamine acted as an effective organocatalyst for the synthesis of 1,2,4-triazoloquinazolinones. The reaction yielded products with high efficiency (86–99%) in short reaction times (10–25 minutes) under green chemistry principles .
| Reaction Type | Yield (%) | Time (min) |
|---|---|---|
| Synthesis of 1,2,4-triazoloquinazolinones | 86–99 | 10–25 |
2. Antimicrobial Properties
Recent investigations have explored the antimicrobial potential of TMG derivatives. In particular, guanidine compounds have shown significant activity against various pathogens. A study focusing on antimicrobial peptides functionalized with guanidine reported enhanced potency against intracellular amastigotes of Leishmania parasites. The conjugates exhibited higher selectivity towards the parasites compared to host cells .
Case Study 1: Organocatalysis
In a study by Pruszynski et al., TMG was utilized in the synthesis of phenyl-substituted derivatives of guanidine. The results indicated that TMG not only facilitated the reactions but also improved the yield and selectivity of the products compared to traditional methods .
Case Study 2: Environmental Microbiology
Research on Nitrososphaera inopinata, a comammox organism, revealed that guanidine can serve as a sole source of energy and nitrogen for microbial growth. The organism demonstrated significant growth rates when incubated with guanidine, converting it stoichiometrically to nitrite and nitrate . This suggests potential applications in bioremediation and nutrient cycling in ecosystems.
The biological activities of TMG can be attributed to its ability to act as a strong base and nucleophile. Its basicity allows it to participate in various chemical reactions effectively, while its nucleophilic properties enable it to interact with electrophiles in biological systems.
Q & A
Basic: What are the common synthetic routes for preparing guanidine, N,N,N',N'-tetramethyl-N''-phenyl-?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting N,N-dimethyl-N',N'-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile at 273 K in the presence of triethylamine yields the guanidine derivative. Subsequent treatment with aqueous NaOH and extraction with diethyl ether isolates the product . Alternative methods involve coupling aryl boronic acids with halogenated intermediates using palladium catalysts under inert atmospheres . Yield optimization (e.g., 55–89%) depends on solvent choice, temperature control, and purification via recrystallization .
Advanced: How can researchers address challenges in synthesizing this compound, such as side reactions or low yields?
Answer:
Side reactions, such as incomplete deprotection or undesired byproducts, can arise during synthesis. For instance, the use of bulky substituents (e.g., tert-butoxycarbonyl groups) may sterically hinder reaction progress, necessitating extended reaction times or elevated temperatures . Low yields during purification (e.g., 55% for 6b in ) can be mitigated by optimizing extraction solvents (e.g., diethyl ether) and employing column chromatography. Monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometric ratios of reagents (e.g., triethylamine as a base) are critical .
Basic: What characterization techniques are essential for confirming the structure of this guanidine derivative?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents and confirm guanidine proton environments (e.g., δ 2.8–3.2 ppm for N-methyl groups) .
- X-ray crystallography : Resolves bond lengths (e.g., C–N double bonds at ~1.285 Å) and deviations from trigonal planar geometry in the CN₃ core .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 221.30 for C₁₂H₁₉N₃O) and fragmentation patterns .
Advanced: How should researchers interpret discrepancies in reported bond lengths or angles in crystallographic studies?
Answer:
Variations in bond lengths (e.g., C1–N3 = 1.285 Å in vs. 1.2889 Å in ) may arise from differences in substituent electronegativity or crystal packing forces. Advanced DFT calculations can model electronic effects, while comparative analysis of analogous structures (e.g., N-substituted diphenylguanidines) helps contextualize geometric deviations . For example, steric hindrance from tetramethyl groups may increase bond angles (e.g., N–C–N angles up to 126.5°) .
Basic: What are the primary research applications of this compound in academic studies?
Answer:
- Coordination chemistry : Acts as a ligand for transition metals (e.g., CuI/CuCl₂), forming monodentate or bidentate complexes .
- Biological studies : Derivatives show antiprotozoal activity, with potential for structure-activity relationship (SAR) studies .
- Material science : Used in phosphonate and urea-linked hybrid materials for studying non-covalent interactions (e.g., C–H⋯O hydrogen bonds) .
Advanced: What methodological considerations are critical when designing bioactivity assays for this compound?
Answer:
- Solubility : Use polar aprotic solvents (e.g., DMSO) to dissolve the hydrophobic phenyl group .
- Metabolic stability : Monitor N-oxygenation or C-hydroxylation pathways using LC-MS, as seen in enzymic studies of analogous guanidines .
- Toxicity controls : Reference GHS hazard data (e.g., H302 for oral toxicity) to establish safe handling protocols during in vitro assays .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and NIOSH-approved respirators to avoid dermal/ocular exposure .
- Ventilation : Employ fume hoods to prevent inhalation of dust/aerosols (H335) .
- Spill management : Contain using inert absorbents (e.g., vermiculite) and avoid aqueous release due to potential environmental toxicity .
Advanced: How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
Answer:
- Thermal stability : Decomposition occurs above 250°C, requiring storage at 2–8°C .
- pH sensitivity : The guanidine core may protonate under acidic conditions, altering reactivity. Stability in basic media (e.g., NaOH) is critical during synthesis .
- Light sensitivity : No direct data, but analogous aryl guanidines recommend amber glassware to prevent photodegradation .
Advanced: How can researchers resolve contradictions in reported structural or spectroscopic data?
Answer:
- Cross-validation : Compare NMR (e.g., ¹³C shifts for N-methyl groups) and XRD data across studies .
- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify ambiguous NMR signals in the CN₃ core .
- Computational modeling : Apply Gaussian or ORCA software to simulate spectra and identify artifacts (e.g., solvent peaks) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
